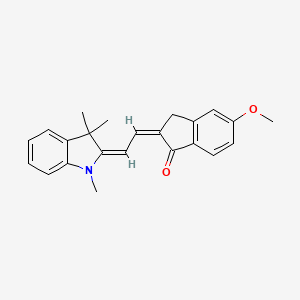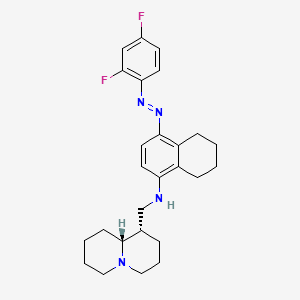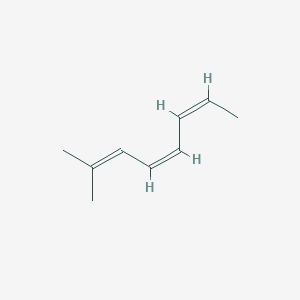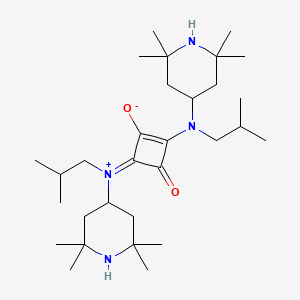
alpha-D-Cymarose pyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Cymarose pyranose is a type of sugar molecule that belongs to the class of pyranoses. Pyranoses are saccharides that have a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a derivative of cymarose, a deoxy sugar commonly found in cardiac glycosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Cymarose pyranose typically involves the cyclization of its open-chain form. This process can be achieved through the reaction of an aldehyde group with a hydroxyl group, forming a cyclic hemiacetal. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that contain cardiac glycosides. Alternatively, it can be synthesized chemically through controlled reactions in a laboratory setting, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Cymarose pyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-D-Cymarose pyranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiac glycosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of alpha-D-Cymarose pyranose involves its interaction with specific molecular targets and pathways. In the context of cardiac glycosides, it binds to and inhibits the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparaison Avec Des Composés Similaires
Alpha-D-Cymarose pyranose can be compared with other similar compounds, such as:
Alpha-D-Glucose pyranose: A common sugar with a similar pyranose ring structure but different functional groups.
Alpha-D-Mannose pyranose: Another sugar with a pyranose ring, differing in the orientation of hydroxyl groups.
Alpha-D-Galactose pyranose: Similar in structure but with different stereochemistry at specific carbon atoms.
These comparisons highlight the unique structural features and functional properties of this compound, making it distinct in its chemical behavior and applications.
Propriétés
Numéro CAS |
89253-98-5 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
Clé InChI |
DBDJCJKVEBFXHG-JRTVQGFMSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O |
SMILES canonique |
CC1C(C(CC(O1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


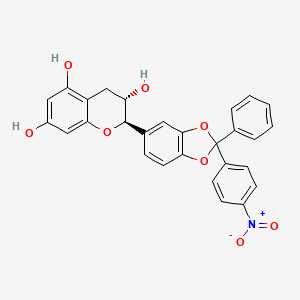
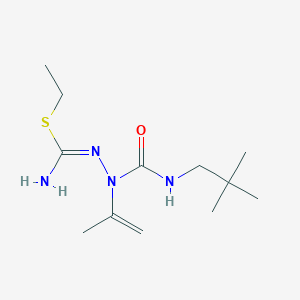
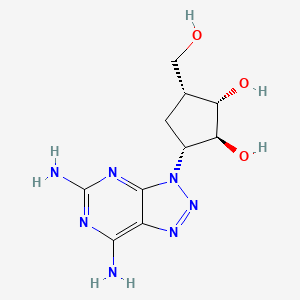

![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)


